![molecular formula C20H15ClN2O B12590484 Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- CAS No. 650637-63-1](/img/structure/B12590484.png)
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This particular compound features a quinoline core substituted with a chloro group, a methyl group, and an isoxazole ring, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents on the quinoline ring, including the 2-chloro, 7-methyl, and 3-[3-(4-methylphenyl)-5-isoxazolyl] groups.
Skraup Synthesis: This method involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This method uses isatin and ketones in the presence of a base.
Friedlander Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones.
Conrad-Limpach Synthesis: This method involves the cyclization of β-ketoesters with aniline derivatives.
Combes Synthesis: This involves the reaction of aniline with β-diketones.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the advanced methods used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases like malaria, cancer, and bacterial infections.
Industry: Used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- involves interaction with various molecular targets and pathways. The compound may inhibit enzymes, bind to DNA, or interfere with cellular processes, leading to its biological effects. Specific pathways and targets depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Chloroquinoline: Lacks the methyl and isoxazole substituents.
7-Methylquinoline: Lacks the chloro and isoxazole substituents.
3-[3-(4-Methylphenyl)-5-isoxazolyl]quinoline: Lacks the chloro and methyl substituents.
Uniqueness
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its simpler analogs .
Properties
CAS No. |
650637-63-1 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O/c1-12-3-6-14(7-4-12)18-11-19(24-23-18)16-10-15-8-5-13(2)9-17(15)22-20(16)21/h3-11H,1-2H3 |
InChI Key |
IGKYTSAERWRTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


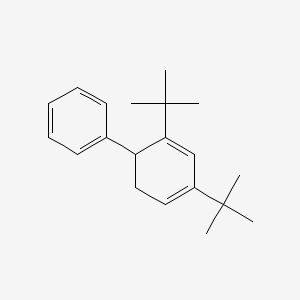
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
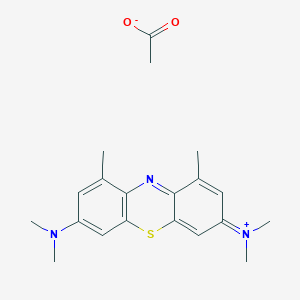
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)



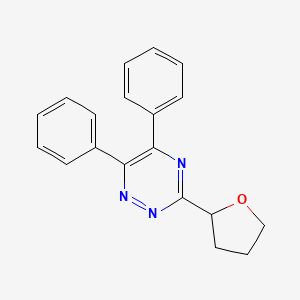
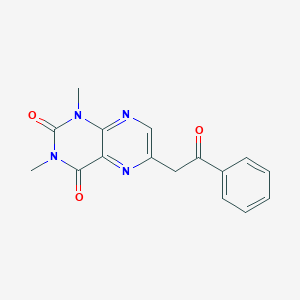
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
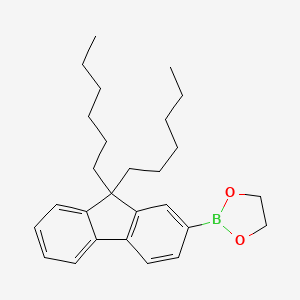
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
